

Introduction: A Versatile Halogenated Benzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-6-fluoro-2-methoxybenzaldehyde
Cat. No.:	B1344068

[Get Quote](#)

3-Bromo-6-fluoro-2-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable and versatile building block in modern organic synthesis. Its strategic array of functional groups—a reactive aldehyde, a methoxy directing group, and two distinct halogens (bromine and fluorine)—provides a rich platform for constructing complex molecular architectures. This guide offers a technical overview of its chemical properties, a plausible and robust synthesis strategy, key reactive pathways, and its applications for researchers and professionals in drug discovery and materials science. The presence of bromine allows for facile entry into transition-metal-catalyzed cross-coupling reactions, while the fluoro and methoxy groups modulate the electronic properties and metabolic stability of derivative compounds, making it a key intermediate in medicinal chemistry.^{[1][2]}

Core Physicochemical and Spectroscopic Properties

The unique substitution pattern of **3-Bromo-6-fluoro-2-methoxybenzaldehyde** dictates its physical characteristics and reactivity. The compound is a solid at ambient temperature. A comprehensive summary of its key identifiers and properties is presented below.

Table 1: Chemical Properties and Identifiers

Property	Value	Source(s)
CAS Number	473416-74-9	[N/A]
Molecular Formula	C ₈ H ₆ BrFO ₂	[3]
Molecular Weight	233.03 g/mol	
Physical Form	Solid	
InChIKey	ZFSQBXCQHSTLJT- UHFFFAOYSA-N	[3]
SMILES	COC1=C(C=C(C=C1)F)Br)C=O	[3]
Storage	Store at room temperature or 2-8°C	[N/A]

Molecular Structure

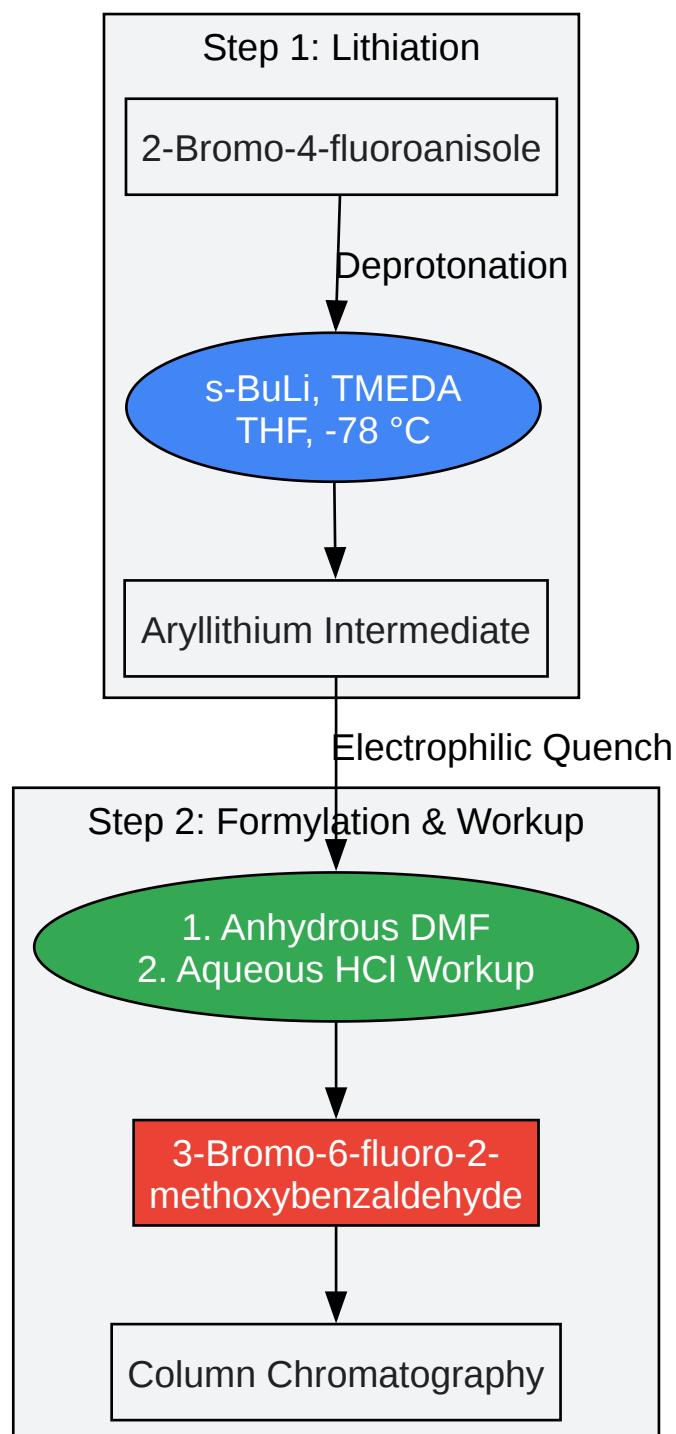
The arrangement of substituents on the benzene ring is critical to the molecule's reactivity. The methoxy and fluoro groups are ortho to the aldehyde, and the bromo group is meta.

Figure 1: Molecular Structure of **3-Bromo-6-fluoro-2-methoxybenzaldehyde**

Spectroscopic Profile

While a publicly available, peer-reviewed full dataset for this specific molecule is scarce, the expected spectroscopic signatures can be predicted based on its functional groups and substitution pattern. Key expected spectral features are summarized below.

Table 2: Predicted Spectroscopic Data


Technique	Feature	Expected Chemical Shift / Frequency
¹ H NMR	Aldehyde Proton (-CHO)	δ 10.0 - 10.5 ppm (singlet)
	Aromatic Protons (Ar-H)	δ 7.0 - 7.8 ppm (multiplets)
	Methoxy Protons (-OCH ₃)	δ 3.9 - 4.1 ppm (singlet)
¹³ C NMR	Carbonyl Carbon (C=O)	δ 188 - 192 ppm
	Aromatic Carbons (Ar-C)	δ 110 - 165 ppm
	Methoxy Carbon (-OCH ₃)	δ 55 - 62 ppm
IR Spectroscopy	C=O Stretch (Aldehyde)	1680 - 1705 cm ⁻¹
	C-H Stretch (Aldehyde)	2810 - 2860 cm ⁻¹ and 2710 - 2760 cm ⁻¹
	Ar C-Br Stretch	550 - 650 cm ⁻¹

|| Ar C-F Stretch | 1100 - 1250 cm⁻¹ |

Synthesis Protocol: Directed Ortho-Metalation Strategy

A robust and regioselective synthesis of **3-Bromo-6-fluoro-2-methoxybenzaldehyde** can be envisioned via a directed ortho-metalation (DoM) pathway. This strategy leverages the powerful ortho-directing ability of the methoxy group to deprotonate the C1 position selectively, followed by quenching with an appropriate formylating agent.^[4] The proposed starting material is 2-bromo-4-fluoroanisole.

Workflow: Synthesis via Directed Ortho-Metalation

[Click to download full resolution via product page](#)

Figure 2: Proposed Synthesis Workflow

Detailed Experimental Protocol

Objective: To synthesize **3-Bromo-6-fluoro-2-methoxybenzaldehyde** from 2-bromo-4-fluoroanisole.

Materials:

- 2-bromo-4-fluoroanisole (1.0 equiv)
- sec-Butyllithium (s-BuLi) (1.2 equiv, solution in cyclohexane)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv)
- Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate, Hexanes
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (approx. 0.1 M relative to the substrate). Add TMEDA (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
- Deprotonation: Slowly add s-BuLi (1.2 equiv) dropwise to the stirred solution. After 15 minutes, add a solution of 2-bromo-4-fluoroanisole (1.0 equiv) in anhydrous THF dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C.
 - Scientific Rationale: TMEDA chelates the lithium ion, increasing the basicity of the organolithium reagent and accelerating the deprotonation. The methoxy group directs the deprotonation to the adjacent ortho position.^[5] The low temperature is critical to prevent side reactions, such as lithium-halogen exchange.

- Lithiation: Stir the resulting mixture at -78 °C for 1.5 hours to ensure complete formation of the aryllithium intermediate.
- Formylation: Slowly add anhydrous DMF (1.5 equiv) dropwise. The reaction is often exothermic; maintain the temperature at -78 °C.
 - Scientific Rationale: DMF serves as an efficient formylating agent ("electrophilic quench") for the highly nucleophilic aryllithium species.[4]
- Quenching and Workup: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by the careful addition of saturated aqueous NH₄Cl.
- Extraction: Transfer the mixture to a separatory funnel and add 1 M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure product.
- Validation: Confirm the structure and purity of the isolated product using NMR, IR spectroscopy, and mass spectrometry.

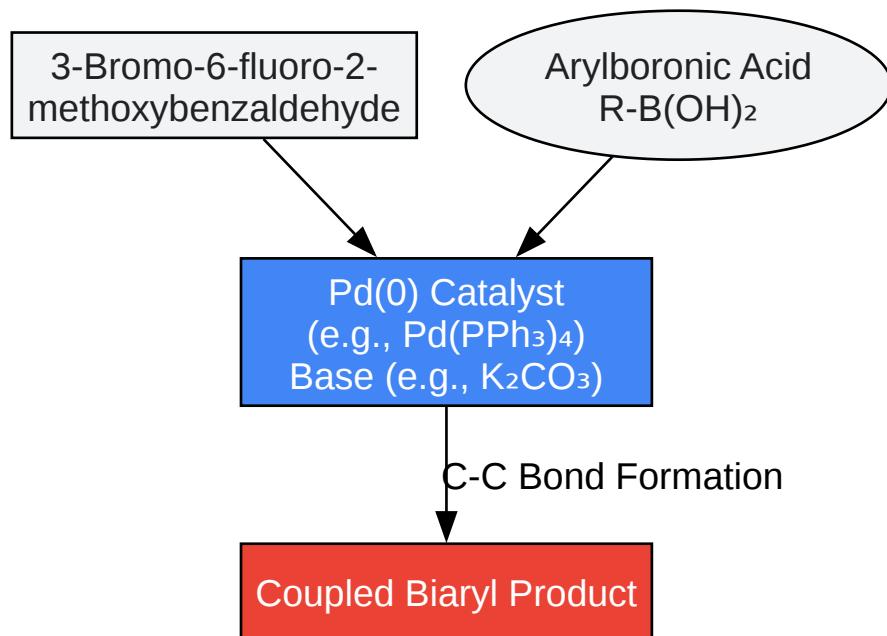
Chemical Reactivity and Synthetic Applications

The utility of **3-Bromo-6-fluoro-2-methoxybenzaldehyde** stems from its capacity to undergo a variety of selective chemical transformations, making it a valuable intermediate.

A. Reductive Amination

The aldehyde group is readily converted into secondary or tertiary amines via reductive amination. This one-pot reaction involves the formation of an imine or iminium ion with an amine, followed by in-situ reduction.[6][7] This is a cornerstone reaction in medicinal chemistry for generating amine libraries.[8]

Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)


This protocol is favored for its mild conditions and high chemoselectivity, as STAB does not typically reduce the aldehyde starting material.[9][10]

- Setup: In a round-bottom flask, dissolve **3-Bromo-6-fluoro-2-methoxybenzaldehyde** (1.0 equiv) and a primary or secondary amine (1.1 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF.
- Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/iminium ion.
- Reduction: Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 equiv) portion-wise. The reaction is typically stirred at room temperature for 4-24 hours.
- Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
- Workup & Purification: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO_3). Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify the crude material via column chromatography.

B. Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide at the C3 position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[11] This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

Workflow: Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Figure 3: Generalized Suzuki Coupling Workflow

General Protocol Considerations:

- Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor and a ligand, is required.
- Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid.
- Solvent: A two-phase solvent system like toluene/water or a polar aprotic solvent like dioxane is commonly used.
- Procedure: The aryl bromide, boronic acid, catalyst, and base are combined in the solvent and heated (typically 80-110 °C) under an inert atmosphere until the reaction is complete.

This reactivity profile makes **3-Bromo-6-fluoro-2-methoxybenzaldehyde** a strategic precursor for synthesizing complex, biologically active molecules where precise substitution is key.[\[12\]](#) [\[13\]](#)

Safety and Handling

As with any active laboratory chemical, proper handling is essential. **3-Bromo-6-fluoro-2-methoxybenzaldehyde** is classified as a hazardous substance.

- Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [N/A]
- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
- Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
- Incompatible Materials: Strong oxidizing agents and strong bases.

References

- Supporting Information for "Visible-Light-Induced Aerobic Oxidative Formylation of C(sp³)-H Bonds". [\[Link\]](#)
- Substituted Benzaldehyde: Significance and symbolism. [\[Link\]](#)
- Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". [\[Link\]](#)
- Supporting Information for "Palladium-Catalyzed Esterification of Aryl Halides with Carbon Monoxide and Alcohols". [\[Link\]](#)
- ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). [\[Link\]](#)
- ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). [\[Link\]](#)
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. [\[Link\]](#)

- Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [\[Link\]](#)
- 3-Bromo-4-methoxybenzaldehyde. [\[Link\]](#)
- 3-bromo-2-fluoro-6-methoxybenzaldehyde (C₈H₆BrFO₂). [\[Link\]](#)
- Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant. [\[Link\]](#)
- Directed (ortho) Metallation. [\[Link\]](#)
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [\[Link\]](#)
- how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [\[Link\]](#)
- The formylation of arylmetal reagents. [\[Link\]](#)
- 3-Bromo-2-fluoro-6-methoxybenzaldehyde. [\[Link\]](#)
- ortho-Formylation of phenols. [\[Link\]](#)
- 2-bromo-4-methylbenzaldehyde. [\[Link\]](#)
- Light Assisted Coupling of Phenols with CO₂ to 2-Hydroxy-benzaldehydes Catalyzed by. [\[Link\]](#)
- 3-Fluoro-4-methoxybenzaldehyde - Optional[Vapor Phase IR] - Spectrum. [\[Link\]](#)
- Benzaldehyde, 3-fluoro-5,6-dimethoxy- - Optional[Vapor Phase IR] - Spectrum. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. 3-Bromo-2-fluoro-6-methoxybenzaldehyde [myskinrecipes.com]
- 3. PubChemLite - 3-bromo-2-fluoro-6-methoxybenzaldehyde (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. uwindsor.ca [uwindsor.ca]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 13. ossila.com [ossila.com]
- To cite this document: BenchChem. [Introduction: A Versatile Halogenated Benzaldehyde for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344068#3-bromo-6-fluoro-2-methoxybenzaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com